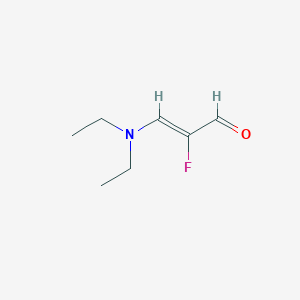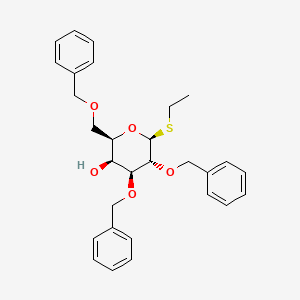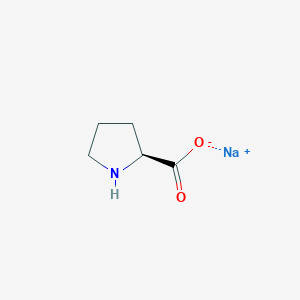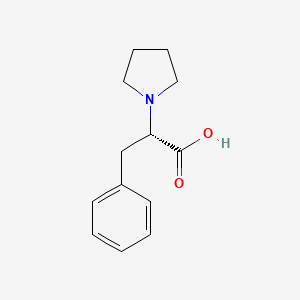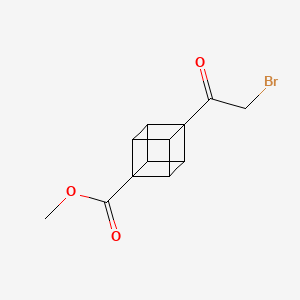
methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate
Vue d'ensemble
Description
Methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate, also known as BRAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRAC belongs to the class of cubane-based compounds, which are known for their unique structural and physicochemical properties. In
Mécanisme D'action
The mechanism of action of methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate is not fully understood, but studies have suggested that it acts as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting the activity of HDACs, methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate can increase the acetylation of histones, which can lead to the activation of genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Studies have also suggested that methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate in lab experiments is its unique structural and physicochemical properties, which can lead to the synthesis of new compounds with unique properties. However, one limitation of using methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate is its low yield in the synthesis, which can make it difficult to obtain large quantities of the compound for further studies.
Orientations Futures
There are several future directions for the study of methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate. One direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the synthesis of new cubane-based compounds using methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate as a building block. In addition, further studies are needed to fully understand the mechanism of action of methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has shown promising results as a potential anticancer agent. Studies have shown that methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In materials science, methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has been studied for its potential use as a building block for the synthesis of new materials with unique properties. For example, methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate has been used as a precursor for the synthesis of a cubane-based metal-organic framework (MOF) that exhibits high thermal stability and gas adsorption properties.
Propriétés
IUPAC Name |
methyl 4-(2-bromoacetyl)cubane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-16-10(15)12-7-4-8(12)6-9(12)5(7)11(4,6)3(14)2-13/h4-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHPXAOEFATHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1r,2R,3r,8S)-4-(2-bromoacetyl)cubane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040064.png)
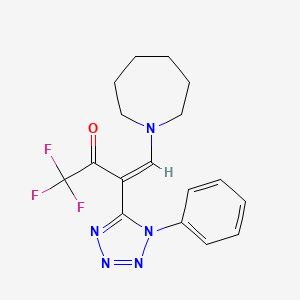
![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)
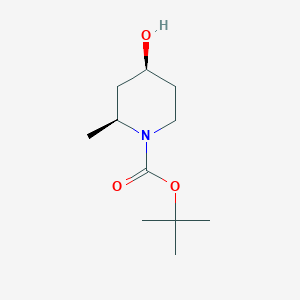
![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)
